1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a complex heterocyclic compound that features a pyrazole, pyrrolidine, and triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the pyrazole and triazole intermediates with a pyrrolidine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3(5)-substituted pyrazoles
- Sulfur-containing pyrazoles
Uniqueness
1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-17-21(14-24-29(17)19-10-6-3-7-11-19)23(30)27-13-12-20(15-27)28-16-22(25-26-28)18-8-4-2-5-9-18/h2-11,14,16,20H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUGIIDZZVXLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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